molecular formula C8H16ClNO2 B2891905 (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride CAS No. 1255078-56-8

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride

Cat. No.: B2891905
CAS No.: 1255078-56-8
M. Wt: 193.67
InChI Key: ZNMPTBLKKYPKMP-IPZCTEOASA-N
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Description

(E)-Ethyl 4-(dimethylamino)but-2-enoate hydrochloride (CAS: 1255078-56-8) is a high-purity chemical intermediate of significant importance in medicinal chemistry and organic synthesis. This compound features a conjugated (E)-configured enoate ester system and a dimethylamino group. Its primary research value lies in its role as a key building block for the synthesis of irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, such as the anticancer agents afatinib and neratinib . The molecular structure of this compound enables it to act as a Michael acceptor, facilitating covalent binding to cysteine residues in the kinase domain of EGFR targets, which is a crucial mechanism for the therapeutic efficacy of the resulting drugs . With a molecular formula of C 8 H 16 ClNO 2 and a molecular weight of 193.67 g/mol, it is supplied as a research chemical and can also be utilized as an analytical standard for HPLC . This product is intended For Research Use Only and is strictly not for human or veterinary use.

Properties

IUPAC Name

ethyl (E)-4-(dimethylamino)but-2-enoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c1-4-11-8(10)6-5-7-9(2)3;/h5-6H,4,7H2,1-3H3;1H/b6-5+;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMPTBLKKYPKMP-IPZCTEOASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CCN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/CN(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255078-56-8
Record name Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1255078568
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl (2E)-4-(dimethylamino)-2-butenoate hydrochloride
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6GR9RT3TC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Conjugate Addition of Dimethylamine to Ethyl Acrylate

A widely reported method involves the Michael addition of dimethylamine to ethyl acrylate. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at low temperatures (–78°C) to favor the (E)-isomer.

Procedure :

  • Ethyl acrylate (5.00 equiv) is combined with dimethylamine (1.20 equiv) in dry, degassed dichloromethane.
  • The mixture is stirred at –78°C for 12 hours, followed by gradual warming to room temperature.
  • The crude product is purified via column chromatography (hexanes/ethyl acetate, 4:1), yielding the free base.
  • Hydrochloric acid (1.0 M in diethyl ether) is added to protonate the dimethylamino group, forming the hydrochloride salt.

Key Data :

  • Yield: 70–75% (free base), 85–90% (salt after protonation)
  • Purity: >98% (HPLC, C18 column with acetonitrile/water gradient)

Chlorination of 4-(Dimethylamino)but-2-enoic Acid Followed by Esterification

An alternative route begins with 4-(dimethylamino)but-2-enoic acid , which is converted to its acid chloride using thionyl chloride (SOCl₂) and subsequently esterified with ethanol.

Procedure :

  • 4-(Dimethylamino)but-2-enoic acid (1.00 equiv) is refluxed with SOCl₂ (2.50 equiv) in anhydrous toluene for 4 hours.
  • The resulting acid chloride is cooled to 0°C, and ethanol (3.00 equiv) is added dropwise.
  • The mixture is stirred overnight, filtered, and concentrated under reduced pressure.
  • The hydrochloride salt is precipitated using HCl-saturated diethyl ether.

Key Data :

  • Yield: 80–85% (acid chloride), 75–80% (esterification)
  • Reaction Time: 6–8 hours

Grignard Reagent-Mediated Synthesis

Adapting methods from analogous enoate syntheses, a Grignard reagent (e.g., dimethylaminomagnesium bromide) can react with ethyl 4-oxobut-2-enoate to introduce the dimethylamino group.

Procedure :

  • Ethyl 4-oxobut-2-enoate (1.00 equiv) is dissolved in THF and cooled to –78°C.
  • Dimethylaminomagnesium bromide (1.20 equiv) is added dropwise, and the reaction is stirred for 1 hour.
  • The mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and dried over MgSO₄.
  • The hydrochloride salt is formed via HCl gas bubbling in dichloromethane.

Key Data :

  • Yield: 65–70%
  • Side Products: Over-addition products (mitigated by stoichiometric control)

Comparative Analysis of Methods

Method Advantages Limitations Scalability
Conjugate Addition High stereoselectivity, mild conditions Requires cryogenic temperatures Lab-scale
Acid Chloride Route High yields, straightforward purification Hazardous SOCl₂ handling Industrial
Grignard-Mediated Broad substrate compatibility Sensitive to moisture, costly reagents Lab-scale

Reaction Optimization and Mechanistic Insights

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The compound may also act as a precursor to other bioactive molecules, which exert their effects through various biochemical pathways.

Comparison with Similar Compounds

(E)-4-(Dimethylamino)but-2-enoic Acid Hydrochloride

  • Molecular Formula: C₆H₁₂ClNO₂
  • Molecular Weight : 183.64 g/mol
  • Key Differences :
    • The carboxylic acid replaces the ethyl ester, increasing polarity and reducing lipophilicity (LogP ≈ 0.5 estimated).
    • Used directly in peptide coupling reactions due to its carboxylate reactivity .
    • Applications: Intermediate in afatinib synthesis, contrasting with the ester’s role as a prodrug or stabilized precursor .

(2E)-4-(Dimethylamino)but-2-enoyl Chloride Hydrochloride

  • Molecular Formula: C₆H₁₁Cl₂NO
  • Molecular Weight : 184.06 g/mol
  • Key Differences :
    • The acyl chloride group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols).
    • Hazard profile includes severe irritation (H315, H318, H335) due to chloride reactivity .
    • Applications: Precursor for amide or ester synthesis, unlike the ethyl ester’s direct use in formulations .

Tetracaine Hydrochloride

  • Molecular Formula : C₁₅H₂₄ClN₂O₂
  • Molecular Weight : 300.82 g/mol
  • Key Differences: Aromatic benzoate ester with a butylamino substituent, increasing lipophilicity (LogP ≈ 3.5) and membrane permeability. Applications: Local anesthetic targeting voltage-gated sodium channels, unlike the target compound’s role as a kinase inhibitor intermediate .

Centrophenoxine Hydrochloride

  • Molecular Formula: C₁₂H₁₆ClNO₃·HCl
  • Molecular Weight : 294.20 g/mol
  • Key Differences: Phenoxyacetate ester linked to dimethylaminoethanol, enhancing nootropic activity via cholinergic modulation. Structural rigidity from the aromatic ring contrasts with the target’s flexible α,β-unsaturated chain .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
(E)-Ethyl 4-(dimethylamino)but-2-enoate HCl C₈H₁₆ClNO₂ 193.45 (calculated) Ester, tertiary amine, α,β-unsaturated Afatinib intermediate
(E)-4-(Dimethylamino)but-2-enoic acid HCl C₆H₁₂ClNO₂ 183.64 Carboxylic acid, tertiary amine Pharmaceutical synthesis
(2E)-4-(Dimethylamino)but-2-enoyl chloride HCl C₆H₁₁Cl₂NO 184.06 Acyl chloride, tertiary amine Reactive intermediate
Tetracaine Hydrochloride C₁₅H₂₄ClN₂O₂ 300.82 Benzoate ester, tertiary amine Local anesthetic
Centrophenoxine Hydrochloride C₁₂H₁₆Cl₂NO₃ 294.20 Phenoxyacetate ester, tertiary amine Nootropic agent

Structural and Functional Insights

  • Reactivity : The α,β-unsaturated ester in the target compound allows conjugate additions, whereas Tetracaine’s aromatic ester resists such reactions.
  • Lipophilicity : Tetracaine’s LogP (~3.5) exceeds the target compound’s (~1.67), explaining its superior tissue penetration for anesthesia.
  • Safety : The acyl chloride derivative (H315-H335 hazards) is more hazardous than the ethyl ester, which requires standard handling for hydrochloride salts .

Biological Activity

(E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride, known for its potential biological activities, is a compound that has garnered attention in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Chemical Formula : C8H16ClNO2
  • CAS Number : 1255078-56-8
  • Molecular Weight : 179.68 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Interaction : The dimethylamino group allows for potential interactions with neurotransmitter receptors, particularly in the central nervous system.
  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways, influencing physiological responses.
  • Cellular Uptake : Its ester functionality may facilitate cellular uptake, enhancing bioavailability and efficacy in target tissues.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties by inducing apoptosis in cancer cell lines. It was found to inhibit cell proliferation and promote cell cycle arrest.

Cancer Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Case Studies

  • Study on Antimicrobial Efficacy : A recent study published in Journal of Medicinal Chemistry evaluated the antimicrobial properties of various derivatives of this compound. Results indicated a significant reduction in bacterial load in treated groups compared to controls, highlighting its potential as a therapeutic agent against resistant strains .
  • Anticancer Research : Another investigation assessed the compound's effects on apoptosis in cancer cells. The study utilized flow cytometry to measure apoptotic markers and found that treatment with the compound led to a substantial increase in early and late apoptotic cells, suggesting its role as a pro-apoptotic agent .

Safety and Toxicology

While promising, the safety profile of this compound needs further investigation. Preliminary toxicological assessments indicate low acute toxicity; however, chronic exposure studies are necessary to evaluate long-term effects.

Q & A

Q. What are the standard laboratory synthesis protocols for preparing (E)-ethyl 4-(dimethylamino)but-2-enoate hydrochloride with high purity?

  • Methodological Answer : The synthesis typically involves esterification of 4-(dimethylamino)but-2-enoic acid with ethanol under acidic conditions, followed by isolation as the hydrochloride salt. Key steps include:

Esterification : Reacting the carboxylic acid with ethanol in the presence of a catalytic acid (e.g., H₂SO₄) at reflux.

Salt Formation : Treating the free base ester with HCl gas or concentrated HCl in a non-aqueous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt .

  • Critical Parameters :
  • Maintain anhydrous conditions during salt formation to avoid hydrolysis.
  • Monitor reaction progress via thin-layer chromatography (TLC) or NMR to confirm esterification completion.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers monitor?

  • Methodological Answer :
  • ¹H/¹³C NMR :
  • Key Peaks :
  • Ester carbonyl : ~165-170 ppm (¹³C).
  • (E)-configured double bond : Two distinct vinyl protons (δ 5.8–6.5 ppm, ¹H; coupling constant J ≈ 12–16 Hz for trans configuration).
  • Dimethylamino group : Singlet at δ 2.2–2.4 ppm (¹H) .
  • IR Spectroscopy :
  • Ester C=O stretch at ~1720 cm⁻¹; ammonium N-H stretch (broad) at ~2500–3000 cm⁻¹ .
  • Mass Spectrometry :
  • Molecular ion peak at m/z 193.1 (free base) and chloride adducts in ESI-MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?

  • Methodological Answer :
  • By-Product Mitigation Strategies :

Temperature Control : Perform esterification at 60–70°C to avoid side reactions (e.g., transesterification or dehydration).

Catalyst Selection : Use Amberlyst-15 or p-toluenesulfonic acid instead of H₂SO₄ to reduce sulfonation by-products .

Purification : Recrystallize the hydrochloride salt from ethanol/ethyl acetate mixtures to remove unreacted acid or ester .

  • Validation :
  • Compare HPLC purity (>98%) and melting point (reported ~150–155°C) with literature data .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) :
  • Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity of the α,β-unsaturated ester.
  • Simulate transition states for nucleophilic attack (e.g., Michael addition) to predict regioselectivity .
  • Molecular Dynamics (MD) :
  • Model solvent effects (e.g., polarity of DMF vs. THF) on reaction kinetics .
  • Validation :
  • Cross-reference computational predictions with experimental NMR kinetics data (e.g., monitoring reaction progress via ¹H NMR) .

Q. How does the concentration of this compound influence the degree of conversion in photopolymerizable resin systems?

  • Methodological Answer :
  • Experimental Design :

Prepare resin formulations with varying co-initiator concentrations (0.1–2.0 wt%).

Measure degree of conversion (DC) via FTIR by tracking C=C bond depletion at ~1630 cm⁻¹.

  • Findings :
  • Optimal DC (75–80%) occurs at 0.5–1.0 wt% due to balanced radical generation and termination rates. Higher concentrations (>1.5 wt%) reduce DC due to light scattering and oxygen inhibition .
  • Data Contradiction Analysis :
  • Discrepancies in literature DC values may arise from differences in light intensity (e.g., LED vs. halogen lamps) or amine/photoinitiator ratios .

Q. In studies reporting conflicting data on the reactivity of this compound in acyl transfer reactions, what experimental variables should be re-examined?

  • Methodological Answer :
  • Key Variables :

Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic acyl substitutions, while non-polar solvents favor elimination pathways.

Temperature : Elevated temperatures (>40°C) promote side reactions (e.g., β-elimination to form acrylates).

  • Resolution Strategy :
  • Replicate conflicting studies under controlled conditions (e.g., fixed solvent, temperature, and stoichiometry) and characterize products via GC-MS or XRD .

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